![molecular formula C18H18N2O3S B5833734 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline](/img/structure/B5833734.png)
1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline
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Overview
Description
1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Mechanism of Action
The mechanism of action of 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline is complex and not yet fully understood. Further research is needed to elucidate the mechanisms by which this compound exerts its effects.
Advantages and Limitations for Lab Experiments
1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-established
Future Directions
There are several future directions for research on 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline. Some of the most promising directions include:
1. Development of New Cancer Treatments: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. Further research is needed to determine the potential of this compound as a new cancer treatment.
2. Development of New Neuroprotective Treatments: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been found to exhibit neuroprotective properties in various in vitro and in vivo studies. Further research is needed to determine the potential of this compound as a new treatment for neurodegenerative diseases.
3. Development of New Cardioprotective Treatments: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been found to exhibit cardioprotective properties in various in vitro and in vivo studies. Further research is needed to determine the potential of this compound as a new treatment for cardiovascular diseases.
4. Elucidation of
Synthesis Methods
The synthesis method for 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been well-established in the literature and has been used to produce large quantities of this compound for research purposes.
2. Broad Range of Applications: This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Some of the limitations include:
1. Limited Availability: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline is not widely available and can be difficult to obtain in large quantities.
2. Complexity of
Scientific Research Applications
1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the most notable research applications of 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline include:
1. Cancer Research: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
2. Neuroscience Research: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been found to exhibit neuroprotective properties in various in vitro and in vivo studies. This compound has been shown to protect neurons from oxidative stress and other forms of damage, making it a promising candidate for the development of new treatments for neurodegenerative diseases.
3. Cardiovascular Research: 1-acetyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)indoline has been found to exhibit cardioprotective properties in various in vitro and in vivo studies. This compound has been shown to protect the heart from ischemic injury and other forms of damage, making it a promising candidate for the development of new treatments for cardiovascular diseases.
properties
IUPAC Name |
1-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13(21)19-10-8-15-12-16(6-7-17(15)19)24(22,23)20-11-9-14-4-2-3-5-18(14)20/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPLKYUMQVLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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